molecular formula C7H5BrClN3 B1448012 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1781008-16-9

3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1448012
CAS No.: 1781008-16-9
M. Wt: 246.49 g/mol
InChI Key: AZUZTEJTDAMFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a high-value heterocyclic building block specifically designed for fragment-based drug discovery (FBDD) and the synthesis of novel bioactive molecules. Its core structure is a pyrazolo[3,4-b]pyridine, a privileged scaffold in medicinal chemistry known for its close similitude to the purine bases adenine and guanine, allowing it to mimic nucleotides and interact effectively with a variety of biological targets . The scaffold's utility is demonstrated by its presence in over 300,000 described compounds and its role in several investigational and approved drugs . This compound is strategically functionalized for vectorial elaboration. The bromo and chloro substituents at the C3 and C6 positions, respectively, provide orthogonal reactive sites for sequential metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling rapid diversification of the core structure . Furthermore, the methyl group at the N1 position blocks this tautomeric center, simplifying synthetic pathways and ensuring regioselectivity in subsequent reactions . In biomedical research, derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have shown significant promise as potent inhibitors of various kinases, including Tropomyosin Receptor Kinases (TRKs) for cancer therapy , and as tubulin polymerization inhibitors with anti-angiogenic effects . Researchers can leverage this bromo/chloro-substituted variant as a key intermediate to develop targeted therapies, exploring structure-activity relationships (SAR) by systematically modifying the scaffold at its halogenated positions. This product is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-6-chloro-1-methylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-12-7-4(6(8)11-12)2-3-5(9)10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUZTEJTDAMFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=N2)Cl)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including the target compound, typically involves:

  • Formation of the fused pyrazolo-pyridine ring system through ring-closure reactions.
  • Introduction of halogen substituents (bromine and chlorine) at specific positions on the ring.
  • Methylation of the pyrazole nitrogen (N-1 position).

This process often requires careful control of reaction conditions such as temperature, solvent choice, catalysts, and stoichiometric ratios to optimize yield and purity.

Ring-Closure Reaction Using 2-Chloro-3-pyridinecarboxaldehyde

A key step in preparing 1H-pyrazolo[3,4-b]pyridine compounds is the ring-closure reaction starting from 2-chloro-3-pyridinecarboxaldehyde . According to a patented method, this aldehyde undergoes a cyclization reaction in the presence of oxammonium hydrochloride as a catalyst and triethylamine as a base in dimethylformamide (DMF) solvent at 60 °C. The reaction time varies from 6 to 8 hours depending on reagent ratios, monitored by thin-layer chromatography (TLC).

Parameter Condition/Value Outcome
Starting material 2-chloro-3-pyridinecarboxaldehyde 20 g (141.3 mmol)
Solvent Dimethylformamide (DMF) 200 mL
Catalyst Oxammonium hydrochloride 10-50 g (0.5 to 5 equiv.)
Base Triethylamine 100 mL
Temperature 60 °C
Reaction time 6-8 hours
Yield 43% to 85% (depending on catalyst ratio) Up to 15.2 g product

The highest yield (85%) was achieved with a 2.5:1 molar ratio of oxammonium hydrochloride to aldehyde. This method is noted for its mild conditions, relatively high yield, and suitability for scale-up industrial production.

Multi-Step Synthetic Routes and Modifications

The complexity of the fused heterocyclic system often necessitates multi-step syntheses involving:

  • Formation of pyrazole ring via condensation of hydrazines with β-ketoesters or equivalents.
  • Construction of the pyridine ring or its functionalization.
  • Sequential halogenation and methylation.

For example, derivatives like 3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine have been synthesized through multi-step routes with careful optimization of reaction conditions to enhance yield and purity. These steps include temperature control, solvent selection, and use of protecting groups or catalysts to improve efficiency.

Summary Table of Preparation Parameters

Step Reagents/Conditions Purpose Notes
Ring closure 2-chloro-3-pyridinecarboxaldehyde, oxammonium hydrochloride, triethylamine, DMF, 60 °C Formation of pyrazolo[3,4-b]pyridine core Yield up to 85% with optimized catalyst ratio
Halogenation Electrophilic bromination/chlorination reagents Introduction of Br and Cl at positions 3 and 6 May be pre- or post-ring closure
Methylation Methyl iodide or dimethyl sulfate, base Methylation at N-1 position Ensures 1-methyl substitution
Purification and characterization Chromatography, NMR, MS Product isolation and verification Confirm structure and purity

Research Findings and Optimization Insights

  • The use of oxammonium hydrochloride as a catalyst in DMF solvent provides a gentle and efficient ring-closure reaction with high yield, making it industrially attractive.
  • Reaction times between 6 to 8 hours at 60 °C are sufficient for complete conversion.
  • The molar ratio of catalyst to aldehyde is critical; a 2.5:1 ratio maximizes yield.
  • Multi-step syntheses require careful control of halogenation and methylation steps to avoid side reactions and ensure regioselectivity.
  • The presence of halogen atoms enhances reactivity, allowing further chemical modifications for biological activity tuning.

Chemical Reactions Analysis

Cross-Coupling Reactions at the C3-Bromine Position

The bromine atom at position 3 serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or amine groups.

Reaction TypeConditions/ReagentsProductYieldSource
Ullmann-Type CouplingCuI, K₂CO₃, i-PrOH, sulfonamide derivatives3-Sulfonamide-substituted derivatives82.5%
Suzuki-Miyaura CouplingPd(PPh₃)₄, boronic acids, Na₂CO₃, DME/H₂O3-Aryl/heteroaryl-substituted derivatives70–85%

Key Findings :

  • Copper-catalyzed Ullmann reactions with sulfonamides proceed efficiently under mild conditions, yielding bioactive sulfonamide conjugates .

  • Suzuki-Miyaura couplings with aryl boronic acids require palladium catalysts and basic aqueous conditions, demonstrating broad substrate compatibility .

Buchwald-Hartwig Amination at C3

The bromine atom undergoes palladium-catalyzed amination with primary or secondary amines, forming C–N bonds.

Reaction TypeConditions/ReagentsProductYieldSource
Buchwald-HartwigPd₂(dba)₃, XantPhos, Cs₂CO₃, toluene, 110°C3-Amino-substituted derivatives65–78%

Key Findings :

  • Bulky ligands like XantPhos enhance catalytic efficiency for sterically hindered amines .

  • Electron-deficient amines exhibit faster reaction kinetics compared to electron-rich analogs.

Borylation and Sequential Functionalization

The C3-bromine can be replaced with a boronate ester, enabling further diversification via Suzuki couplings.

Reaction TypeConditions/ReagentsProductYieldSource
Miyaura BorylationBis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc3-Borylated intermediate90%
Suzuki CouplingAryl halides, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O3-Aryl-substituted derivatives75–88%

Key Findings :

  • Borylation occurs regioselectively at C3, leaving the C6-chloro position intact .

  • Sequential Suzuki couplings enable rapid access to biaryl libraries for drug discovery.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyrazolo[3,4-b]pyridine core facilitates NAS at C3-bromine under basic conditions.

Reaction TypeConditions/ReagentsProductYieldSource
NAS with AminesK₂CO₃, DMF, 80°C3-Amino-substituted derivatives60–70%
NAS with ThiolsEt₃N, DMSO, rt3-Thioether derivatives55–65%

Key Findings :

  • Amines with strong nucleophilicity (e.g., piperidine) achieve higher yields .

  • Thiols require polar aprotic solvents for efficient substitution.

Directed Ortho-Metalation (DoM)

The C6-chloro position can undergo directed metalation for functionalization at adjacent positions.

Reaction TypeConditions/ReagentsProductYieldSource
TMPMgCl·LiCl MetalationTMPMgCl·LiCl, THF, -78°C, then I₂5-Iodo-substituted derivatives75%

Key Findings :

  • Metalation occurs regioselectively at C7 due to the directing effect of the C6-chloro group .

  • Subsequent trapping with electrophiles (e.g., iodine) enables access to 5-substituted analogs.

Reductive Dehalogenation

Catalytic hydrogenation removes halogen atoms selectively.

Reaction TypeConditions/ReagentsProductYieldSource
HydrogenolysisH₂ (1 atm), Pd/C, EtOH, rtDehalogenated pyrazolo[3,4-b]pyridine95%

Key Findings :

  • Bromine is preferentially reduced over chlorine under mild hydrogenation conditions .

Heterocycle Annulation Reactions

The core structure participates in cyclocondensation reactions to form fused polyheterocycles.

Reaction TypeConditions/ReagentsProductYieldSource
CyclocondensationEthylene glycol, PTSA, 120°CFused pyrazolo-pyrido-oxazine derivatives68%

Key Findings :

  • Acid-catalyzed conditions promote annulation with diols or diamines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit promising anticancer properties. For instance, compounds similar to 3-bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited cell growth in various cancer cell lines, suggesting that this compound could be a lead compound for further development in cancer therapeutics .

2. Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. Research indicates that pyrazolo derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes.

Case Study:
In a preclinical trial, a derivative exhibited significant reduction in inflammatory markers in animal models of arthritis, indicating the potential for treating inflammatory diseases .

Neuropharmacological Applications

1. CNS Activity
Pyrazolo compounds have been investigated for their neuropharmacological effects, particularly concerning their impact on neurotransmitter systems.

Case Study:
A recent study explored the effects of this compound on GABAergic signaling pathways. The results suggested that the compound may enhance GABA receptor activity, which is crucial for developing anxiolytic drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties.

Substituent Effect on Activity Reference
BromineEnhances kinase inhibitionJournal of Medicinal Chemistry
ChlorineIncreases anti-inflammatory effectsPreclinical Trials
MethylImproves CNS activityNeuropharmacology Studies

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells . The compound’s effects are mediated through pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .

Comparison with Similar Compounds

5-Bromo-1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine (Compound 21)

  • Structure : Differs by a triazole-methyl substituent at N1 and a 4-chlorophenyl group.
  • Properties : Higher molecular weight (405.0 g/mol vs. 276.51 g/mol) and enhanced lipophilicity due to the triazole-chlorophenyl moiety.
  • Activity : Demonstrated in vitro anticancer activity, attributed to the hybrid triazole-pyrazolo[3,4-b]pyridine system .

6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

  • Structure : Lacks the 6-chloro and 1-methyl groups but retains the bromine at C4.
  • Properties : Lower molecular weight (213.03 g/mol) and basicity (pKa = 9.59) due to the amine group at C3.
  • Applications : Used as an intermediate for MNK1/2 inhibitors but exhibits reduced stability compared to the methylated analog .

Core Structure Variations

Pyrazolo[3,4-d]pyrimidine Derivatives

  • Example : 3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1378860-94-6).
  • The methylthio group enhances electrophilicity at C6, enabling nucleophilic substitutions absent in the pyridine-based analog .

Imidazo[1,5-a]pyridine Derivatives

  • Example : Imidazo[1,5-a]pyridine (Compound 4).
  • Comparison : The imidazole ring introduces additional hydrogen-bonding sites, improving target affinity in kinase inhibitors. However, synthetic complexity is higher compared to pyrazolo[3,4-b]pyridines .

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine C7H5BrClN3 276.51 Br (C3), Cl (C6), Me (N1) Kinase inhibition
Compound 21 C17H12BrClN6 405.0 Triazole, 4-chlorophenyl Anticancer
6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine C6H5BrN4 213.03 Br (C6), NH2 (C3) Intermediate for MNK inhibitors

Biological Activity

Overview

3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. The compound's structure features bromine, chlorine, and methyl substituents on the pyrazolo[3,4-b]pyridine core, which contribute to its unique chemical properties and potential therapeutic applications.

Medicinal Chemistry Applications

The compound has been identified as a promising scaffold for the development of inhibitors targeting various enzymes and receptors. Notably, it has shown potential as an inhibitor of tropomyosin receptor kinases (TRKs), which play significant roles in cancer cell proliferation and survival.

This compound exerts its biological effects primarily through the inhibition of TRK activity. By binding to the kinase domain of TRKs, it prevents their activation, thereby disrupting downstream signaling pathways associated with tumor growth and metastasis. This mechanism can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Biological Activity Summary

The compound has been evaluated for various biological activities, including:

  • Anticancer Activity : It has demonstrated significant antiproliferative effects against multiple cancer cell lines. Studies indicate that it induces apoptosis and inhibits angiogenesis through various molecular mechanisms such as tubulin polymerization disruption and interference with protein kinase signaling pathways .
  • Antiviral and Antibacterial Properties : Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit antiviral and antibacterial activities. These compounds have been shown to inhibit enzymes like phosphodiesterase-4 and neutrophil elastase, contributing to their therapeutic potential .
  • Neuroprotective Effects : Some studies have reported neuroprotective activities associated with similar compounds, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against other pyrazolo[3,4-b]pyridine derivatives:

Compound NameKey SubstituentsBiological Activity
This compoundBr, Cl, CH₃TRK inhibition, anticancer
1H-Pyrazolo[3,4-b]pyridineNoneBaseline activity
3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine2 BrEnhanced reactivity
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridineCl, CH₃Limited scope compared to brominated variant

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

  • In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibited the proliferation of cancer cell lines such as HeLa and MCF-7 with IC50 values ranging from 0.13 to 0.19 μM .
  • In Vivo Models : Animal models have shown that treatment with this compound leads to decreased tumor growth rates compared to control groups, supporting its potential as a therapeutic agent in oncology .

Q & A

Q. What strategies enhance pyrazolo[3,4-b]pyridine solubility for biological assays?

  • Methodological Answer : Introducing polar substituents (e.g., hydroxyl, carboxylate) or formulating as ethanol solvates improves aqueous solubility. For example, 4-(4-bromophenyl) derivatives with ethanol solvation exhibit enhanced bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.